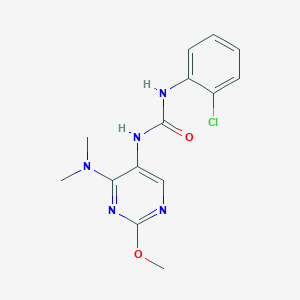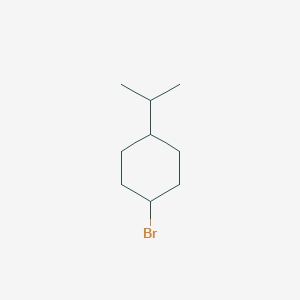
1-Bromo-4-(propan-2-yl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Bromo-4-(propan-2-yl)cyclohexane” is a chemical compound with the molecular formula C9H17Br . It is also known by its IUPAC name 1-bromo-4-propan-2-ylcyclohexane .
Molecular Structure Analysis
The molecular structure of “1-Bromo-4-(propan-2-yl)cyclohexane” consists of a cyclohexane ring with a bromine atom and an isopropyl group attached . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .Physical And Chemical Properties Analysis
“1-Bromo-4-(propan-2-yl)cyclohexane” has a molecular weight of 205.14 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Applications De Recherche Scientifique
Intramolecular Bromo-Amination
- Asymmetric Synthesis of Gamma-Lycorane : A study by Fujioka et al. (2006) demonstrated the use of intramolecular bromo-amination for the one-pot discrimination of two olefins in the cyclohexane system. This was effectively applied in the asymmetric synthesis of (-)-gamma-lycorane (Fujioka et al., 2006).
Reaction Kinetics and Mechanisms
- Bromonium Triflate Transfer to Alkenes : The study by Neverov and Brown (1998) investigated the kinetics of bis(sym-collidine)bromonium triflate's reaction with alkenes, including cyclohexene. This study provided insights into reaction mechanisms involving brominated cyclohexane derivatives (Neverov & Brown, 1998).
Vinyl Radical Cyclizations
- Synthesis of Bicyclooctanols : Berkowitz and Wilson (1991) described the free-radical bicyclic ring closure of 4-(2-bromo-2-propen-1-yl)cyclohexene. This process led to the synthesis of substituted bicyclooctanols, exploring the chemistry related to brominated cyclohexane compounds (Berkowitz & Wilson, 1991).
Photochemical Reduction Studies
- Reduction Behavior of Brominated Cyclohexenone : Hombrecher and Margaretha (1982) studied the photochemical behavior of 2-Bromo-4,4-dimethyl-2-cyclohexenone, providing insights into the photochemical reduction processes involving brominated cyclohexane compounds (Hombrecher & Margaretha, 1982).
Surface Science and Catalysis
- Hydrogenation and Dehydrogenation on Ni Surfaces : A study by Tjandra and Zaera (1996) explored the thermal chemistry of various cyclic hydrocarbons, including bromo cyclohexene, on nickel surfaces. This research contributes to understanding surface reactions involving brominated cyclohexane derivatives (Tjandra & Zaera, 1996).
Synthesis and Structural Characterization
- Characterization of Brominated Phenols : Niestroj, Bruhn, and Maier (1998) conducted a study on the bromination of dimethyl cyclohexanedione, leading to the synthesis and structural characterization of brominated phenol derivatives. This research provides insights into the structural aspects of brominated cyclohexane products (Niestroj, Bruhn, & Maier, 1998).
Gas-Phase Reactions and Atmospheric Chemistry
- Ozone Reactions with Alkenes : Atkinson and Aschmann (1993) investigated the reactions of ozone with alkenes, including cyclohexene, under atmospheric conditions. This study is significant for understanding the atmospheric chemistry of brominated cyclohexane compounds (Atkinson & Aschmann, 1993).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-bromo-4-propan-2-ylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c1-7(2)8-3-5-9(10)6-4-8/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRPJYOKZSGEFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1341365-34-1 |
Source


|
| Record name | 1-bromo-4-(propan-2-yl)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



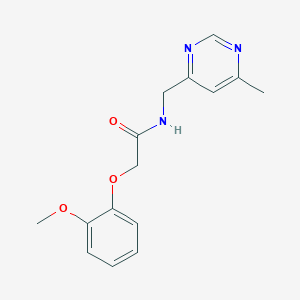
![4-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinazoline](/img/structure/B2635352.png)
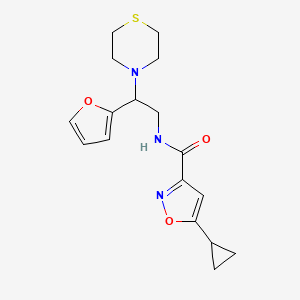

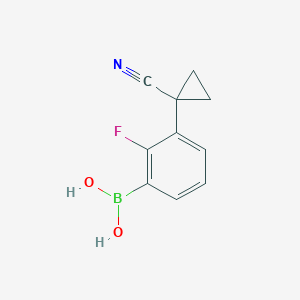
![ethyl N-{2-cyano-2-[2-(4-fluorophenyl)hydrazono]acetyl}carbamate](/img/structure/B2635359.png)

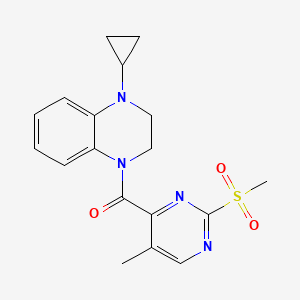
![N-(2,4-difluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2635364.png)
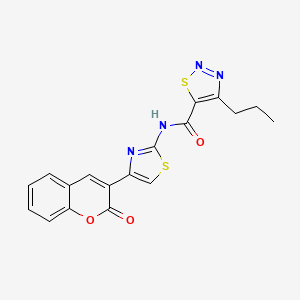
![Ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2635369.png)
